

An In-Depth Technical Guide to 4-(Methoxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(methoxymethyl)benzaldehyde**, a versatile bifunctional reagent increasingly utilized in organic synthesis. As a substituted benzaldehyde, its unique combination of a reactive aldehyde and a methoxymethyl ether moiety makes it a valuable building block for complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a research and development setting.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. **4-(Methoxymethyl)benzaldehyde** is systematically named according to IUPAC conventions, but is also known by several other identifiers across various databases and commercial suppliers.

- IUPAC Name: **4-(methoxymethyl)benzaldehyde**[\[1\]](#)
- CAS Number: 93943-06-7[\[1\]](#)
- PubChem CID: 10171251[\[1\]](#)
- Molecular Formula: C₉H₁₀O₂[\[1\]](#)
- SMILES: COCC1=CC=C(C=C1)C=O[\[1\]](#)

- InChIKey: LHKUVIRLOYVRHW-UHFFFAOYSA-N[\[1\]](#)

Synonyms[1]

- Benzaldehyde, 4-(methoxymethyl)-
- 4-(METHOXYMETHYL)-BENZALDEHYDE

Chemical Structure

The structure consists of a benzene ring substituted at the 1- and 4- (para) positions with an aldehyde group and a methoxymethyl group, respectively.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis via oxidation.

Experimental Protocol (Oxidation)

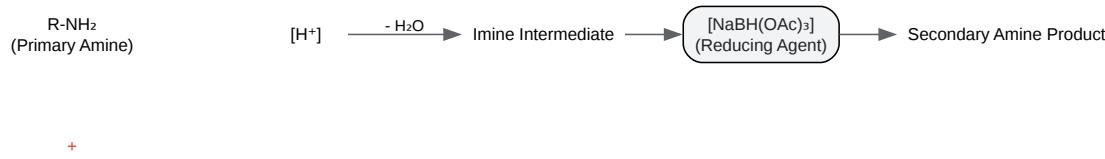
- Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add 4-(methoxymethyl)benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M). Stir the solution at room temperature until the alcohol is fully dissolved.
- Reagent Addition: Add Pyridinium Chlorochromate (PCC) (1.5 eq.) to the solution in one portion. The mixture will turn dark brown.
- Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

- Isolation: Combine the organic filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure **4-(methoxymethyl)benzaldehyde**.

Route B: Williamson Ether Synthesis

An alternative approach is the formation of the ether linkage via the Williamson ether synthesis. [2][3][4][5] This method is ideal if the precursor, 4-(hydroxymethyl)benzaldehyde, is more readily available.

Mechanism & Rationale: This reaction is a classic S_N2 process. [5] A base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), is used to deprotonate the hydroxyl group of 4-(hydroxymethyl)benzaldehyde, forming a nucleophilic alkoxide. This alkoxide then attacks a methylating agent with a good leaving group, such as iodomethane (CH_3I) or dimethyl sulfate, displacing the leaving group and forming the methoxymethyl ether. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the S_N2 reaction.


Chemical Reactivity and Synthetic Utility

The synthetic value of **4-(methoxymethyl)benzaldehyde** lies in the orthogonal reactivity of its two functional groups.

- **Aldehyde Group:** The aldehyde is an electrophilic center, susceptible to nucleophilic attack. It readily participates in a wide range of classical carbonyl reactions:
 - **Reductive Amination:** Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., $NaBH(OAc)_3$) to form secondary or tertiary amines, respectively. This is a cornerstone of medicinal chemistry for introducing amine functionality.
 - **Wittig Reaction:** Reaction with a phosphonium ylide to form alkenes, providing a robust method for $C=C$ bond formation. [6]
 - *** Grignard/Organolithium Addition:** Addition of organometallic reagents to form secondary alcohols.

- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. [6][7] The methoxymethyl group is generally considered an electron-donating group by resonance, which slightly deactivates the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. [6]
- Methoxymethyl Group: This group is relatively inert and often functions as a stable handle or a solubility-modifying element in a larger molecule. It is generally stable to the reaction conditions employed for transforming the aldehyde group.

4-(Methoxymethyl)benzaldehyde

[Click to download full resolution via product page](#)

Caption: Generalized reductive amination pathway.

Applications in Research and Development

As a bifunctional building block, **4-(methoxymethyl)benzaldehyde** is primarily used as an intermediate in multi-step syntheses. Its utility is documented in patent literature, highlighting its potential in therapeutic and cosmetic applications.

- Pharmaceutical & Cosmetic Formulations: A US patent lists **4-(methoxymethyl)benzaldehyde** as a potential active ingredient in pharmaceutical and cosmetic compositions. [8] The patent describes the use of various aromatic aldehydes for topical administration in treating inflammatory dermatologic conditions, suggesting its potential role in the development of novel therapeutics. [8]* Synthetic Intermediate: Its

primary role is as an intermediate for constructing more complex molecules. The aldehyde serves as a key reaction point for building out molecular scaffolds, while the methoxymethyl group can provide desirable physicochemical properties (e.g., solubility, metabolic stability) to the final compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized **4-(methoxymethyl)benzaldehyde** is achieved through standard analytical techniques. While specific spectra are proprietary or database-dependent, the expected characteristic signals are as follows:

- ¹H NMR:
 - A singlet for the aldehyde proton (CHO) in the downfield region (~9.8-10.0 ppm).
 - A singlet for the methoxy protons (OCH₃) around ~3.3-3.5 ppm.
 - A singlet for the benzylic protons (Ar-CH₂-O) around ~4.4-4.6 ppm.
 - A characteristic AA'BB' splitting pattern for the para-substituted aromatic protons in the region of ~7.4-7.9 ppm.
- ¹³C NMR:
 - A signal for the aldehyde carbonyl carbon at ~191-193 ppm.
 - Signals for the aromatic carbons, including the two quaternary carbons.
 - Signals for the benzylic carbon (Ar-CH₂) and the methoxy carbon (OCH₃).
- Infrared (IR) Spectroscopy:
 - A strong, sharp carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹.
 - A characteristic C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
 - C-O ether stretching bands.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight (150.17 g/mol) and characteristic fragmentation patterns. PubChem confirms the availability of GC-MS data in spectral libraries. [1]

Safety, Handling, and Storage

As a laboratory chemical, **4-(methoxymethyl)benzaldehyde** should be handled with appropriate care.

- Hazards: It is classified as an irritant. [1] Avoid contact with skin, eyes, and mucous membranes. Inhalation of vapors should be avoided.
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated (0-8 °C). [9]

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Methoxymethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609720#4-methoxymethyl-benzaldehyde-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com